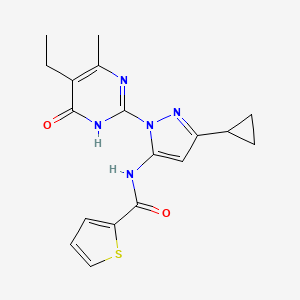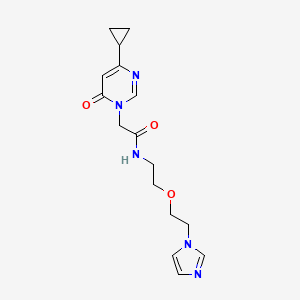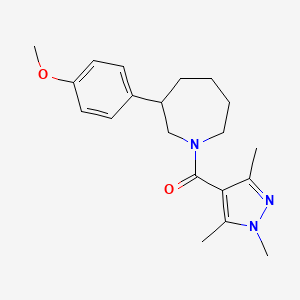![molecular formula C10H11N3O3S2 B2756877 ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate CAS No. 1986427-60-4](/img/structure/B2756877.png)
ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C10H11N3O3S2 and its molecular weight is 285.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate typically begins with the formation of the thiazole and pyrimidine rings. These can be created via multi-step reactions that involve the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods: Industrial-scale production of this compound involves optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity. Techniques like crystallization and chromatography may be employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the thioxo group.
Reduction: Reduction reactions can occur at the ketone group.
Substitution: The acetate group can be involved in substitution reactions.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Conditions involving nucleophilic or electrophilic reagents.
Major Products Formed:
Oxidation: Oxidized derivatives with modified sulfur or oxygen content.
Reduction: Reduced forms with alcohol or ketone modifications.
Substitution: Various substituted products depending on the reagents used.
Scientific Research Applications: This compound finds numerous applications across different scientific domains:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Potential bioactive compound in biochemical assays.
Medicine: Investigated for therapeutic properties, particularly in designing drugs with antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action: The exact mechanism of action for ethyl (5-methyl-7-oxo-2-thioxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-3(2H)-yl)acetate is compound-specific and depends on its application. Generally, its interaction with biological systems involves:
Molecular Targets: Can interact with enzymes or receptors.
Pathways Involved: May influence metabolic pathways or signal transduction processes.
Comparison with Similar Compounds: Compared to other thiazole and pyrimidine derivatives, this compound stands out due to its unique combination of functional groups, which confer distinctive chemical reactivity and potential biological activity. Similar compounds include:
5-methyl-2-thioxo-4,6-dihydro[1,3]thiazolo[4,5-d]pyrimidine
Ethyl thiazole acetate derivatives
Pyrimidine-2-thione derivatives
Its distinct structural features make it a valuable target for further research and development in various scientific fields.
Eigenschaften
IUPAC Name |
ethyl 2-(5-methyl-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3S2/c1-3-16-6(14)4-13-8-7(18-10(13)17)9(15)12-5(2)11-8/h3-4H2,1-2H3,(H,11,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNDTTFJPKSNRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=O)NC(=N2)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Chloro-N-[2-(2,2,2-trifluoroethoxy)pyridin-4-yl]propanamide](/img/structure/B2756794.png)

![Isopropyl 2-amino-4-(3,4-difluorophenyl)-6-(hydroxymethyl)-8-oxo-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate](/img/structure/B2756796.png)



![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2756802.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2756805.png)
![(Z)-3-ethyl-5-((9-methyl-4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2756807.png)


![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B2756811.png)


